R82913: A Technical Guide on a Potent Non-Nucleoside Reverse Transcriptase Inhibitor
R82913: A Technical Guide on a Potent Non-Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
R82913, a derivative of the tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-thione (TIBO) class of compounds, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). This document provides a comprehensive technical overview of R82913, including its mechanism of action, in vitro efficacy, resistance profile, and pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are presented to support further research and development efforts in the field of antiretroviral drug discovery.
Introduction
The HIV-1 reverse transcriptase (RT) is a critical enzyme in the viral replication cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome.[3] This enzymatic activity makes it a prime target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distinct from the active site.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[4]
R82913, chemically known as (+)-S-4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione, emerged as a promising anti-HIV-1 agent due to its high potency and selectivity.[2] This guide delves into the technical details of R82913, providing valuable data and methodologies for the scientific community.
Mechanism of Action
R82913 functions as a non-competitive inhibitor of HIV-1 RT. It binds to the NNRTI binding pocket, a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme.[4] This binding event does not compete with the binding of deoxynucleotide triphosphates (dNTPs) or the nucleic acid template. Instead, it induces a conformational change that distorts the enzyme's active site, thereby preventing the proper positioning of the primer and template for catalysis and ultimately inhibiting DNA synthesis.[4]
The high selectivity of R82913 for HIV-1 RT over HIV-2 RT and other cellular DNA polymerases is a key characteristic.[2] This selectivity is attributed to differences in the amino acid residues lining the NNRTI binding pocket between these enzymes.
Quantitative Efficacy and Toxicity Data
The in vitro antiviral activity and cytotoxicity of R82913 have been evaluated in various cell lines. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| Median IC₅₀ (µM) | CEM | 0.15 | [2] |
| 50% Cytotoxic Concentration (CC₅₀) (µM) | CEM | 46 | [2] |
| Selectivity Index (CC₅₀/IC₅₀) | CEM | ~307 | [2] |
Table 1: In Vitro Antiviral Activity and Cytotoxicity of R82913 against HIV-1 in CEM cells.
| Parameter | Template | Value | Reference |
| ID₅₀ (µM) | Heteropolymer (rRNA) | 0.01 | [2] |
Table 2: Inhibition of HIV-1 Reverse Transcriptase by R82913.
Resistance Profile
A significant challenge with NNRTIs is the relatively low genetic barrier to resistance. For R82913, the primary mutation associated with high-level resistance is a substitution at position 188 in the reverse transcriptase enzyme, specifically the change from tyrosine to leucine (Y188L).[5] Strains with this mutation can exhibit a 100-fold or greater reduction in susceptibility to R82913.[5] Other mutations within the NNRTI binding pocket have also been associated with reduced sensitivity to R82913, often in combination with other mutations.
| Mutation(s) | Fold Change in Susceptibility | Reference |
| Y188L | >100-fold decrease | [5] |
| - | 20-fold decrease (in a patient isolate) | [5] |
| I/V179D | 7-fold decrease | [5] |
| L100I + Y181C | - | [6] |
| L100I + Y188H | - | [6] |
| K103N | - | [6] |
| L100I + E138K | - | [6] |
Table 3: HIV-1 Mutations Associated with Reduced Susceptibility to R82913. Note: "-" indicates that a specific fold-change value was not provided in the cited literature.
Pharmacokinetics
Limited human pharmacokinetic data for R82913 is available from a phase I dose-finding study in AIDS patients. The study revealed that R82913 has low oral bioavailability, which was not significantly improved by co-administration with probenecid. Trough plasma concentrations following oral administration were generally below the 90% inhibitory concentration (IC₉₀) for HIV-1.
| Parameter | Administration Route | Observation | Reference |
| Oral Bioavailability | Oral | Low | |
| Trough Plasma Levels | Oral | Below IC₉₀ |
Table 4: Summary of Pharmacokinetic Observations of R82913 in Humans.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive)
This protocol is a representative method for determining the 50% inhibitory dose (ID₅₀) of a compound against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.1% Triton X-100)
-
Poly(A) template and Oligo(dT)₁₅ primer
-
Biotin-11-dUTP and unlabeled dTTP
-
Streptavidin-coated microplates
-
Peroxidase-labeled anti-digoxigenin antibody
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution (e.g., 1% SDS)
-
Test compound (R82913) dissolved in DMSO
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test compound in DMSO and then further dilute in reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, poly(A) template, oligo(dT)₁₅ primer, biotin-11-dUTP, and unlabeled dTTP.
-
Enzyme Addition: Add the recombinant HIV-1 RT to the reaction mixture.
-
Inhibitor Addition: Add the diluted test compound or DMSO (for control) to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Capture: Transfer the reaction mixture to streptavidin-coated microplate wells and incubate for 1 hour at 37°C to allow the biotinylated DNA product to bind.
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound components.
-
Detection: Add the peroxidase-labeled anti-digoxigenin antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the peroxidase substrate to each well and incubate in the dark until a color change is observed.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control and determine the ID₅₀ value using a dose-response curve.[7]
Cell-Based Antiviral Assay (p24 Antigen Assay)
This protocol describes a method to determine the 50% inhibitory concentration (IC₅₀) of a compound against HIV-1 replication in a susceptible cell line.
Materials:
-
CEM-SS cells (or other susceptible T-lymphoblastoid cell line)
-
Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Test compound (R82913)
-
96-well microtiter plates
-
HIV-1 p24 antigen capture ELISA kit
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed CEM-SS cells into a 96-well plate at a density of 2.5 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the appropriate wells. Include a no-drug control.
-
Virus Infection: Add 50 µL of a pre-titered dilution of HIV-1 to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7 days.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant from each well.
-
p24 Antigen Quantification: Determine the amount of p24 antigen in each supernatant sample using a commercial HIV-1 p24 antigen capture ELISA kit according to the manufacturer's instructions.[8][9]
-
Data Analysis: Calculate the percent inhibition of p24 production for each compound concentration compared to the virus control and determine the IC₅₀ value from a dose-response curve.
Visualizations
HIV-1 Reverse Transcription Signaling Pathway
The following diagram illustrates the key steps in the HIV-1 reverse transcription process, which is the target of R82913.
Caption: Simplified pathway of HIV-1 reverse transcription and the inhibitory action of R82913.
Experimental Workflow for NNRTI Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel NNRTI like R82913.
Caption: A representative workflow for the preclinical evaluation of non-nucleoside reverse transcriptase inhibitors.
R82913 Binding and Inhibition of HIV-1 Reverse Transcriptase
This diagram illustrates the logical relationship of R82913 binding to the NNRTI pocket and its inhibitory effect on HIV-1 RT.
Caption: Allosteric inhibition of HIV-1 RT by R82913 binding to the NNRTI pocket.
Conclusion
R82913 is a potent and selective inhibitor of HIV-1 reverse transcriptase, demonstrating significant promise in early in vitro studies. Its mechanism of action as an allosteric inhibitor provides a clear rationale for its antiviral activity. However, the development of resistance, primarily through the Y188L mutation, and its low oral bioavailability represent significant hurdles for its clinical development. The data and protocols presented in this guide offer a valuable resource for researchers working on the discovery and development of novel NNRTIs, providing a foundation for designing improved analogs with enhanced resistance profiles and pharmacokinetic properties. Further research into the structure-activity relationships of the TIBO class of compounds may lead to the identification of next-generation NNRTIs with superior clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. A TIBO derivative, R82913, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]
- 5. Characterization of HIV-1 strains isolated from patients treated with TIBO R82913 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIV-1-specific reverse transcriptase inhibitors show differential activity against HIV-1 mutant strains containing different amino acid substitutions in the reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ablinc.com [ablinc.com]
- 9. ablinc.com [ablinc.com]
